

# Application Notes and Protocols for Enrofloxacin Minimum Inhibitory Concentration (MIC) Testing

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Compound of Interest		
Compound Name:	Ecenofloxacin	
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### Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is widely used in veterinary medicine to treat a variety of infections. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Determining the MIC of enrofloxacin is a critical step in assessing its efficacy against specific bacterial isolates, monitoring for the development of resistance, and establishing appropriate therapeutic dosing regimens.

These application notes provide detailed protocols for determining the MIC of enrofloxacin using the broth microdilution and agar dilution methods, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

### **Data Presentation: Enrofloxacin MIC Breakpoints**

The interpretation of MIC values is crucial for clinical decision-making. The CLSI has established breakpoints to categorize bacterial isolates as susceptible (S), intermediate (I), or resistant (R) to enrofloxacin. Recently, a "susceptible-dose dependent" (SDD) category has



been introduced for certain pathogens, indicating that susceptibility is dependent on the dosage regimen.[1][2]

Table 1: CLSI Interpretive Categories and MIC Breakpoints for Enrofloxacin in Dogs.[3][4]

Interpretive Category	Previous MIC Breakpoint (µg/mL)	Revised MIC Breakpoint (µg/mL)	Dosage for Revised Breakpoint
Susceptible (S)	≤ 0.5	≤ 0.06	5 mg/kg
Susceptible-Dose Dependent (SDD)	-	0.12	10 mg/kg
Susceptible-Dose Dependent (SDD)	-	0.25	20 mg/kg
Intermediate (I)	1–2	-	-
Resistant (R)	≥ 4	≥ 0.5	-

Table 2: Enrofloxacin MIC Breakpoints for Other Veterinary Pathogens.[5]

Pathogen	Host	Susceptible (µg/mL)	Intermediate (µg/mL)	Resistant (µg/mL)
Pasteurella multocida	Cattle, Swine	≤ 0.25	0.5 - 1	≥ 2
Mannheimia haemolytica	Cattle	≤ 0.25	0.5 - 1	≥ 2
Actinobacillus pleuropneumonia e	Swine	≤ 0.25	0.5	≥ 1
Avian Pathogenic E. coli (APEC)	Poultry	≤ 0.25	0.5 - 1	≥ 2



### **Experimental Protocols**

The following are standardized methods for determining the MIC of enrofloxacin. It is essential to adhere to aseptic techniques throughout these procedures.

### **Protocol 1: Broth Microdilution Method**

This method is widely used due to its efficiency in testing multiple isolates and concentrations simultaneously.[6][7]

#### Materials:

- Enrofloxacin powder of known potency
- Sterile cation-adjusted Mueller-Hinton broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial isolates for testing
- Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
- Sterile saline or phosphate-buffered saline (PBS)
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Incubator (35°C ± 2°C)
- Pipettes and sterile tips

#### Procedure:

- Preparation of Enrofloxacin Stock Solution:
  - $\circ$  Prepare a stock solution of enrofloxacin at a concentration of 1000  $\mu g/mL$  or higher in a suitable solvent as recommended by the manufacturer.



- Sterilize the stock solution by membrane filtration.
- Preparation of Enrofloxacin Working Solutions:
  - Perform serial two-fold dilutions of the enrofloxacin stock solution in CAMHB to achieve a range of concentrations (e.g., 0.004 to 32 μg/mL).[6]
  - These working solutions should be at twice the final desired concentration.
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
  - Suspend the colonies in sterile saline or PBS.
  - Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).
  - Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5
     x 10<sup>5</sup> CFU/mL in the microtiter plate wells.[6]
- · Inoculation of Microtiter Plates:
  - $\circ$  Dispense 50  $\mu$ L of the appropriate enrofloxacin working solution into each well of a 96-well plate.
  - Add 50 μL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 μL and the desired final enrofloxacin concentrations.
  - Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
- Incubation:
  - Seal the microtiter plates to prevent evaporation.



- Incubate at 35°C ± 2°C for 16-20 hours in ambient air.
- · Reading the MIC:
  - The MIC is the lowest concentration of enrofloxacin that shows no visible bacterial growth (i.e., no turbidity) in the well.
  - Reading can be done visually or with a microplate reader.

### **Protocol 2: Agar Dilution Method**

This method is considered a reference method and is useful for testing a large number of isolates against a few antimicrobial agents.

#### Materials:

- Enrofloxacin powder of known potency
- Sterile Mueller-Hinton agar (MHA)
- · Bacterial isolates for testing
- Quality control (QC) strains
- Sterile saline or PBS
- 0.5 McFarland turbidity standard
- Inoculator (e.g., multipoint replicator)
- Sterile petri dishes
- Incubator (35°C ± 2°C)

#### Procedure:

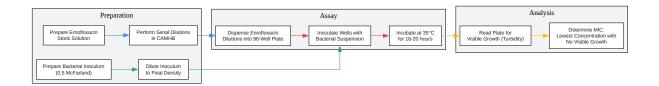
Preparation of Enrofloxacin-Containing Agar Plates:



- Prepare a series of enrofloxacin stock solutions at 10 times the desired final concentrations.
- Melt MHA and cool to 45-50°C.
- Add 1 part of each enrofloxacin stock solution to 9 parts of molten MHA to create plates with the desired final concentrations (e.g., 0.004 to 32 μg/mL).[6]
- Pour the agar into sterile petri dishes and allow them to solidify.
- Include a control plate with no antibiotic.
- Inoculum Preparation:
  - Prepare the bacterial inoculum as described in the broth microdilution method (Step 3).
  - The final inoculum density on the agar surface should be approximately 10<sup>4</sup> CFU per spot.
     [6]
- Inoculation of Agar Plates:
  - Using a multipoint replicator, spot-inoculate the prepared bacterial suspensions onto the surface of the enrofloxacin-containing agar plates and the control plate.
- Incubation:
  - Allow the inoculum spots to dry completely before inverting the plates.
  - Incubate at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading the MIC:
  - The MIC is the lowest concentration of enrofloxacin that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.

## Visualization of Protocols and Logic Experimental Workflow: Broth Microdilution MIC Testing



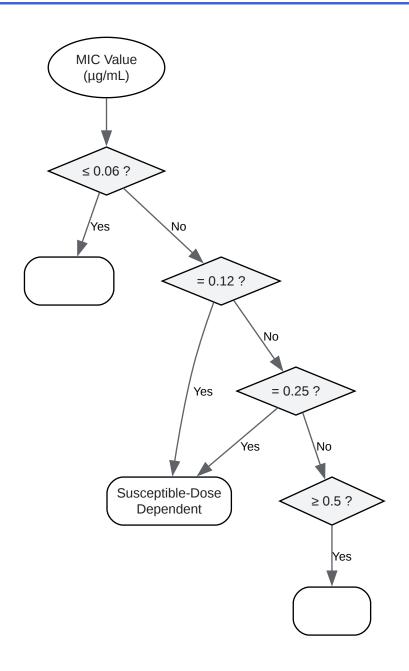


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Caption: Workflow for Enrofloxacin Broth Microdilution MIC Testing.

### **Logic Diagram: Interpretation of MIC Results**





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Caption: Logic for Interpreting Enrofloxacin MIC Results in Dogs (Revised CLSI).

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